4-(4-Diethylaminostyryl)-1-methylpyridinium iodide
Overview
Description
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide is a type of hemicyanine dye . It can be used as a fluorescence probe . Its fluorescent property can be tuned by adjusting the pH of the solution . It has been used as a substrate to study catecholamine transporters in addition to OCT1 and OCT2 .
Molecular Structure Analysis
The molecular formula of 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide is C16H19IN2 . Its molecular weight is 366.24 . The compound appears as a red solid .Chemical Reactions Analysis
The compound has been used in the study of organic cation transporters (OCTs) in BeWo cells . It has also been used in screening for the conformational stability, colloidal stability, and subtle pretransition dynamics of protein structures during early formulation development .Physical And Chemical Properties Analysis
The compound has a melting point of 254-256 °C (lit.) . Its maximum extinction is at 475 nm .Scientific Research Applications
Comprehensive Analysis of 4-(4-Diethylaminostyryl)-1-methylpyridinium Iodide Applications
Staining of Living Monoaminergic Neurons: 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide, also known as 4-di-2-Asp, is used as a fluorescent ligand for membrane transporters of monoamines. This allows for the staining of living monoaminergic neurons, providing new opportunities for studying these types of neurons .
2. Imaging in Glioma and Glial Cells The compound is also utilized in imaging benchmarks where its addition to the incubation medium leads to quick accumulation of fluorescence in glioma cells during early developmental stages and in astrocytes, but not in neurons. This enables immediate investigation using confocal or fluorescence microscopy .
3. Functional Studies of Organic Cation Transporters (OCTs) 4-di-2-Asp serves as a fluorescent marker for functional studies of OCTs, especially in the placenta. This aids in understanding the mechanisms of transport processes, which can improve the safety and efficacy of drug delivery during pregnancy .
Staining Presynaptic Nerve Terminals: This compound is a cationic mitochondrial dye used for staining presynaptic nerve terminals independent of neuronal activity. It’s known for its non-toxicity and specificity for neuromuscular junctions across various species .
Fluorescent Labelling of Nerve Terminals: The dye stains living neuromuscular terminals without causing evident damage, making it a valuable tool for observing the structure and function of nerve terminals over time .
Non-toxicity and Resistance to Bleaching: Further studies have shown that 4-di-2-Asp is unusually resistant to bleaching and does not have a lasting effect on the structure or function of motor nerve terminals, highlighting its potential for long-term studies .
Mechanism of Action
Target of Action
The primary targets of 4-di-2-Asp are monoaminergic neurons . These neurons play a key role in the regulation of the most important functions of the brain and internal organs . The compound has also been used to stain mitochondria of live cells .
Mode of Action
4-di-2-Asp is a fluorescent ligand of membrane transporters of monoamines . It allows staining of living monoaminergic neurons . This compound is also a substrate for OCT1 and OCT2 , which are organic cation transporters.
Biochemical Pathways
The compound interacts with the biochemical pathways of monoaminergic neurons . These neurons are involved in the exchange of monoamines between the cerebrospinal fluid and the brain . The compound’s interaction with these neurons can be used to map their topography and describe their phenotype .
Pharmacokinetics
It is known that the compound can stain living dopaminergic neurons in a primary culture of the mouse embryonic mesencephalon . This suggests that the compound can cross cell membranes and interact with its targets within the cell.
Result of Action
The action of 4-di-2-Asp results in the staining of living monoaminergic neurons . This allows for the study of these neurons’ topography and functional activity . The compound has also been used to stain mitochondria of live cells , indicating its ability to interact with these organelles.
Action Environment
The action of 4-di-2-Asp can be influenced by environmental factors such as temperature . For example, the protonation degree of DMAP derivatives, from which 4-di-2-Asp is derived, has been found to be significantly impacted by temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N2.HI/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPKWLIHFGTFQV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909746 | |
Record name | N,N-Diethyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide | |
CAS RN |
105802-46-8 | |
Record name | 4-[4-(Diethylamino)styryl]-N-methylpyridinium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105802-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Diethylaminostyryl)-N-methylpyridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105802468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Diethylaminostyryl)-N-methylpyridinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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